molecular formula C7H18INOSi B14385041 N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide CAS No. 89814-67-5

N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide

Cat. No.: B14385041
CAS No.: 89814-67-5
M. Wt: 287.21 g/mol
InChI Key: KNAVKIBLRKMKHW-UHFFFAOYSA-M
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Description

N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is a chemical compound characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is not commonly found in nature and is typically synthesized for specific applications in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide typically involves the reaction of N-methylmethaniminium iodide with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the trimethylsilyl group is generally resistant to oxidation.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used for introducing the trimethylsilyl group.

    Triethylamine: Acts as a base to facilitate the reaction.

    Anhydrous Solvents: Such as dichloromethane or tetrahydrofuran, to prevent hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the trimethylsilyl group yields the corresponding hydroxyl compound.

Scientific Research Applications

N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide has several applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing trimethylsilyl groups, which can act as protecting groups during multi-step syntheses.

    Analytical Chemistry: Employed in gas chromatography and mass spectrometry to increase the volatility of analytes.

    Biological Studies: Investigated for its potential interactions with biological molecules, although specific applications in biology and medicine are still under research.

Mechanism of Action

The mechanism of action of N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during chemical synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-trimethylsilylacetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide

Uniqueness

N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide is unique due to its specific structure, which combines a trimethylsilyl group with a methaniminium iodide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity under certain conditions, making it valuable for specialized applications in organic synthesis and analytical chemistry.

Properties

CAS No.

89814-67-5

Molecular Formula

C7H18INOSi

Molecular Weight

287.21 g/mol

IUPAC Name

methyl-methylidene-(2-trimethylsilyloxyethyl)azanium;iodide

InChI

InChI=1S/C7H18NOSi.HI/c1-8(2)6-7-9-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1

InChI Key

KNAVKIBLRKMKHW-UHFFFAOYSA-M

Canonical SMILES

C[N+](=C)CCO[Si](C)(C)C.[I-]

Origin of Product

United States

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